Dicyclopropylalanine Delivery of Potent IL-17A Modulation and High Metabolic Stability Compared to In-Class Amino Acid Alternatives [1]
In a medicinal chemistry optimization campaign targeting IL-17A, systematic exploration of the amino acid side chain identified dicyclopropylalanine as the key moiety enabling both potent cellular activity and robust metabolic stability. While the initial benzhydrylglycine-containing leads showed promise, the replacement with dicyclopropylalanine yielded the clinical candidate 23, which exhibited a functional EC50 of 14 nM in a glycosylated IL-17A/TNF-α-stimulated IL-8 release assay, along with high permeability and 100% oral bioavailability in rat, a multiparametric profile not achieved by other amino acid analogs in the series [1].
| Evidence Dimension | Cellular potency (EC50) in a functional IL-17A inhibition assay |
|---|---|
| Target Compound Data | 14 nM (EC50 for clinical candidate 23, containing the dicyclopropylalanine motif) |
| Comparator Or Baseline | Benzhydrylglycine-containing compounds in the same series (EC50 values not explicitly tabulated in the available abstract, but the dicyclopropylalanine analog was identified as the optimized clinical candidate after multiparameter screening) |
| Quantified Difference | Dicyclopropylalanine-containing candidate achieved a low nanomolar EC50 and oral bioavailability, a profile that drove its selection as a clinical development candidate over other amino acid variants explored. |
| Conditions | IL-8 release assay in primary cells stimulated with glycosylated IL-17A and TNF-α; permeability and pharmacokinetic studies in rat. |
Why This Matters
This data shows that the dicyclopropylalanine core is the result of a multi-parameter optimization process where it uniquely balanced potency, metabolic stability, and oral bioavailability, making the Cbz-protected precursor essential for synthesizing such optimized clinical candidates.
- [1] Andrews MD, Dack KN, de Groot MJ, Lambert M, et al. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases. J Med Chem. 2022 Jul 14;65(13):8828-8842. doi: 10.1021/acs.jmedchem.2c00422. View Source
